Cephaloridine hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

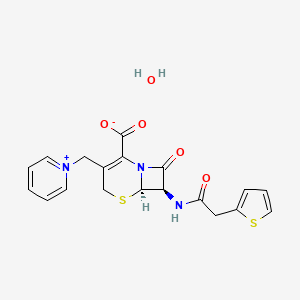

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S2.H2O/c23-14(9-13-5-4-8-27-13)20-15-17(24)22-16(19(25)26)12(11-28-18(15)22)10-21-6-2-1-3-7-21;/h1-8,15,18H,9-11H2,(H-,20,23,25,26);1H2/t15-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYZSCXFERELNV-KQKCUOLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=CC=C4.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=CC=C4.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679667 | |

| Record name | Cephaloridine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102039-86-1 | |

| Record name | Cephaloridine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cephaloridine Hydrate on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephaloridine, a first-generation cephalosporin, exerts its bactericidal effects through the targeted disruption of bacterial cell wall synthesis. This technical guide delineates the core mechanism of action of cephaloridine hydrate, focusing on its interaction with penicillin-binding proteins (PBPs), the subsequent inhibition of peptidoglycan synthesis, and the role of autolytic enzymes in the ultimate demise of the bacterial cell. Detailed experimental protocols and quantitative data are provided to support researchers in the fields of microbiology and drug development.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic stress and maintaining its shape. This resilience is primarily due to the peptidoglycan layer, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The final and critical step in peptidoglycan synthesis, the transpeptidation reaction, is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[1][2]

Cephaloridine, as a β-lactam antibiotic, structurally mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This molecular mimicry allows it to bind to the active site of PBPs. The covalent acylation of the PBP active site by cephaloridine is essentially irreversible, leading to the inactivation of the enzyme.[2] By inhibiting the transpeptidase activity of PBPs, cephaloridine prevents the formation of the peptide cross-links that are essential for the strength and rigidity of the peptidoglycan mesh.[2][3] This disruption of cell wall synthesis results in a weakened cell wall that can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2]

The Role of Autolytic Enzymes

In addition to the direct inhibition of cell wall synthesis, the bactericidal activity of cephaloridine is often augmented by the activation of endogenous autolytic enzymes.[4][5] These bacterial enzymes are involved in the normal processes of cell wall remodeling, growth, and division. It is hypothesized that the disruption of the delicate balance between peptidoglycan synthesis and degradation, caused by the action of β-lactam antibiotics, can lead to the uncontrolled activity of these autolysins.[4][5] This dysregulation contributes significantly to the degradation of the already compromised cell wall, accelerating cell lysis.[4]

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of cephaloridine against various clinically relevant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

| Bacterial Species | Strain | Inoculum Level (CFU/mL) | MIC (µg/mL) | Reference |

| Escherichia coli | Juhl | 10^5 | 12.5 | [6] |

| Escherichia coli | Juhl (β-lactamase producing) | 10^5 | >800 | [6] |

| Enterobacter cloacae | P99 | 10^5 | 25 | [6] |

| Enterobacter cloacae | P99 (β-lactamase producing) | 10^5 | >800 | [6] |

| Staphylococcus aureus | Multiple clinical isolates | Not specified | >90% inhibited at ≤ 3.13 | [7] |

| Escherichia coli | Multiple clinical isolates | Not specified | Cefazolin more active | [7] |

| Klebsiella pneumoniae | Multiple clinical isolates | Not specified | Cefazolin more active | [7] |

| Proteus mirabilis | Multiple clinical isolates | Not specified | Cefazolin more active | [7] |

Penicillin-Binding Protein (PBP) Affinity

The affinity of cephaloridine for various PBPs determines its spectrum of activity. The 50% inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit 50% of the binding of a labeled penicillin to a specific PBP. Lower IC50 values indicate a higher binding affinity.

| Organism | PBP | IC50 (µg/mL) | Reference |

| Escherichia coli | PBP-1A | High affinity (specific value not provided) | [8] |

| Escherichia coli | PBP 3 | ≤ 0.5 (for similar cephalosporins) | [2][9] |

| Escherichia coli | PBP 2 | >20-fold higher IC50 than for PBP 3 (for similar cephalosporins) | [2] |

| Pseudomonas aeruginosa | PBP 3 | < 0.0025 (for similar cephalosporins) | [2][9] |

| Pseudomonas aeruginosa | PBP 2 | > 25 (for similar cephalosporins) | [2][9] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the agar plate dilution technique for determining the MIC of cephaloridine.[7]

Materials:

-

Mueller-Hinton agar

-

This compound standard powder

-

Sterile petri dishes

-

Bacterial cultures in logarithmic growth phase

-

Sterile saline (0.85%)

-

Incubator (35-37°C)

Procedure:

-

Prepare a stock solution of cephaloridine of known concentration.

-

Prepare a series of twofold dilutions of cephaloridine in molten Mueller-Hinton agar.

-

Pour the agar dilutions into sterile petri dishes and allow them to solidify.

-

Prepare a standardized inoculum of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) and further dilute in sterile saline to achieve the desired final inoculum density.

-

Spot-inoculate the surface of each agar plate with the bacterial suspension.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

The MIC is the lowest concentration of cephaloridine that completely inhibits visible growth.

Penicillin-Binding Protein (PBP) Competition Assay

This protocol describes a competitive binding assay to determine the affinity of cephaloridine for specific PBPs.[2][3][10]

Materials:

-

Bacterial cell membranes containing PBPs

-

This compound at various concentrations

-

Radiolabeled or fluorescently tagged penicillin (e.g., [3H]benzylpenicillin or Bocillin-FL)

-

SDS-PAGE apparatus

-

Fluorography reagents or fluorescence imaging system

Procedure:

-

Isolate bacterial cell membranes by sonication or French press, followed by ultracentrifugation.

-

Incubate aliquots of the membrane preparation with increasing concentrations of unlabeled cephaloridine for a defined period (e.g., 10 minutes at 30°C).

-

Add a fixed concentration of labeled penicillin to the mixture and incubate for another defined period (e.g., 10 minutes at 30°C).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the PBPs by SDS-PAGE.

-

Detect the labeled PBPs by fluorography (for radiolabeled penicillin) or fluorescence scanning.

-

Quantify the intensity of the PBP bands. The IC50 is the concentration of cephaloridine that reduces the binding of the labeled penicillin by 50%.

Assay for Inhibition of Peptidoglycan Synthesis

This whole-cell assay measures the inhibition of peptidoglycan biosynthesis using a radiolabeled precursor.[11][12][13]

Materials:

-

Osmotically stabilized bacterial cells (e.g., E. coli)

-

[14C]-labeled UDP-N-acetylglucosamine (UDP-GlcNAc)

-

This compound at various concentrations

-

Scintillation counter

Procedure:

-

Prepare osmotically stabilized bacterial cells and permeabilize them by freezing and thawing.

-

Incubate the permeabilized cells with varying concentrations of cephaloridine.

-

Add [14C]-UDP-GlcNAc to the cell suspensions to initiate the peptidoglycan synthesis reaction.

-

After a defined incubation period, stop the reaction (e.g., by adding SDS).

-

Filter the reaction mixture and wash to remove unincorporated radiolabel.

-

Measure the amount of radiolabel incorporated into the peptidoglycan using a scintillation counter.

-

The inhibition of peptidoglycan synthesis is determined by the reduction in incorporated radioactivity in the presence of cephaloridine compared to an untreated control.

Autolysin Activity Assay

This protocol quantifies the triggering of autolysin activity by cephaloridine by measuring the degradation of radiolabeled cell walls.[4][5]

Materials:

-

Bacterial culture

-

Radioactive diaminopimelic acid ([3H]DAP) or another cell wall-specific radiolabel

-

This compound

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Grow a bacterial culture in the presence of a radioactive cell wall precursor (e.g., [3H]DAP) to uniformly label the peptidoglycan.

-

Wash the cells to remove unincorporated radiolabel and resuspend in fresh medium.

-

Expose the pre-labeled bacteria to cephaloridine at its MIC or multiples thereof for a short period (e.g., 10 minutes).

-

Monitor the rate of cell wall degradation by taking samples at various time points and precipitating the remaining cellular material with cold TCA.

-

Centrifuge the samples and measure the radioactivity in the supernatant, which represents the solubilized peptidoglycan fragments released by autolysin activity.

-

An increase in soluble radioactivity in cephaloridine-treated cells compared to untreated controls indicates the triggering of autolysin activity.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Triggering of autolytic cell wall degradation in Escherichia coli by beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triggering of autolytic cell wall degradation in Escherichia coli by beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of antibacterial activities of cephalosporin antibiotics: cefazolin, cephaloridine, cephalothin, and cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Murein synthesis and beta-lactam antibiotic susceptibility during rod-to-sphere transition in a pbpA(Ts) mutant of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a whole-cell assay for peptidoglycan biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Cephaloridine hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephaloridine is a first-generation, semi-synthetic cephalosporin antibiotic derived from Cephalosporin C. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial spectrum, and pharmacokinetic profile of Cephaloridine hydrate. Detailed experimental protocols for its analysis and evaluation are also presented to support research and development activities.

Chemical Structure and Properties

Cephaloridine is a β-lactam antibiotic characterized by a cephem nucleus, a carboxyl group, and a pyridinium ring.[1] It uniquely exists as a zwitterion at physiological pH.[1] The hydrate form enhances its water solubility and stability.[2]

Chemical Structure:

-

IUPAC Name: (6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[3]

-

Molecular Formula (Hydrate): C₁₉H₁₉N₃O₅S₂

-

CAS Number (Hydrate): 102039-86-1[4]

Physicochemical Properties of Cephaloridine:

| Property | Value | Reference(s) |

| Molecular Weight (Anhydrous) | 415.48 g/mol | [1] |

| Molecular Weight (Hydrate) | 433.50 g/mol | [4] |

| Melting Point | 184 °C | |

| pKa | 3.2 | |

| Solubility | Soluble in water (>20 g/L at 21 °C). Practically insoluble in most organic solvents. | [5] |

| Appearance | Crystals | |

| Optical Rotation | [α]D +47.7° (c = 1.25 in water) | |

| UV max | 239 nm (ε 15160), 252 nm (ε 13950) |

Stability: Aqueous solutions of Cephaloridine (20% w/v) are stable for four weeks at 4°C when protected from light.[5] Exposure to sunlight can cause discoloration.

Mechanism of Action

Cephaloridine exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][6] This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis.[4][6] The inactivation of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[4][6]

Caption: Mechanism of action of Cephaloridine.

Antibacterial Spectrum

Cephaloridine is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MICs) of Cephaloridine:

| Bacterial Species | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus (penicillin-sensitive) | 0.05 - 1 | [4] |

| Staphylococcus aureus (penicillin-resistant) | 0.05 - 1 | [4] |

| Streptococcus pyogenes | 0.05 - 1 | [4] |

| Streptococcus pneumoniae | 0.05 - 1 | [4] |

| Corynebacterium diphtheriae | 0.05 - 1 | [4] |

| Clostridium septicum | 0.05 - 1 | [4] |

| Neisseria gonorrhoeae | ≤ 10 | [7] |

Pharmacokinetics and Pharmacodynamics

| Parameter | Value | Reference(s) |

| Absorption | Poorly absorbed from the GI tract; administered parenterally. | [6] |

| Protein Binding | 10 - 20% | [6] |

| Half-life | 60 - 90 minutes | [6] |

| Excretion | Approximately 75% is excreted unchanged in the urine, primarily via glomerular filtration. | [6] |

| Peak Plasma Concentration (0.5 g IM) | 15 µg/mL | [6] |

| Peak Plasma Concentration (1 g IM) | 30 µg/mL | [6] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Cephaloridine Analysis

This protocol describes a method for the quantification of Cephaloridine in plasma.[4]

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add 200 µL of cold methanol containing 0.1 M sodium acetate to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Column: C-18 reverse-phase column.

-

Mobile Phase: A mixture of 0.01 M sodium acetate and acetonitrile-methanol. The exact ratio should be optimized for the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a standard curve of Cephaloridine in drug-free plasma.

-

Quantify the concentration of Cephaloridine in the samples by comparing their peak areas to the standard curve.

-

Caption: HPLC analysis workflow for Cephaloridine.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of Cephaloridine against a bacterial strain.[1][8]

Methodology:

-

Preparation of Cephaloridine Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1 mg/mL.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the Cephaloridine working solution (prepared from the stock to be twice the highest desired final concentration) to the first well of each row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of Cephaloridine at which there is no visible growth (turbidity) in the well.

-

Caption: Broth microdilution MIC testing workflow.

Conclusion

This compound remains a significant compound for research in the field of antibacterial agents. This guide has provided a detailed overview of its chemical and biological properties, along with standardized protocols for its analysis. The information presented herein is intended to serve as a valuable resource for scientists and professionals engaged in the development and evaluation of antimicrobial therapies.

References

- 1. Broth microdilution - Wikipedia [en.wikipedia.org]

- 2. jcp.bmj.com [jcp.bmj.com]

- 3. benchchem.com [benchchem.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cephaloridine | C19H17N3O4S2 | CID 5773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Agar dilution method for susceptibility testing of Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Cephaloridine Hydrate: A Technical Guide to Solubility and Stability in Solution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of cephaloridine hydrate, focusing on its solubility in various solvents and its stability profile in solution. The information presented herein is intended to support research, development, and formulation activities involving this first-generation cephalosporin antibiotic.

Solubility Profile

This compound exhibits good solubility in aqueous media, a critical attribute for its formulation as an injectable antibiotic. The solubility in various solvents is summarized in the table below. It is important to note that cephaloridine is practically insoluble in most organic solvents.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature (°C) |

| Water | >200 mg/mL (>20g/L)[1] | 21 |

| Water | 125 mg/mL (with heating to 60°C)[2] | 60 |

| Dimethyl Sulfoxide (DMSO) | Soluble[3] | Not Specified |

| Methanol | Slightly soluble[4] | Not Specified |

| Ethanol (95%) | Very slightly soluble[4] | Not Specified |

| Acetone | Practically insoluble[4] | Not Specified |

| Diethyl Ether | Practically insoluble[4] | Not Specified |

Stability in Solution

The stability of cephaloridine in solution is influenced by several factors, including pH, temperature, and exposure to light. Understanding these factors is crucial for ensuring the efficacy and safety of cephaloridine-containing formulations.

Effect of pH

Cephaloridine is susceptible to degradation in both acidic and alkaline conditions, with the primary degradation pathway being the hydrolysis of the β-lactam ring[5]. The pH of a freshly prepared aqueous solution of cephaloridine is typically in the range of 4.5 to 5[6].

Table 2: Stability of Cephaloridine in Aqueous Solution at Different pH Values

| pH | Condition | Half-life (t½) | Temperature (°C) | Reference |

| 1.0 | Aqueous Solution (µ = 0.5) | ~25 hours | 35 | [5] |

| 4.5-5 | Aqueous Solution | Stable | Not Specified | [6] |

| ~8 | Intramolecular-nucleophilic attack | - | 35 | [5] |

Effect of Temperature and Light

Aqueous solutions of cephaloridine (20% w/v) are stable for up to four weeks when stored at 4°C in the dark[6]. However, exposure to sunlight can cause discoloration, indicating degradation[6].

Degradation Pathways

The primary mechanism of cephaloridine degradation in aqueous solution is the cleavage of the β-lactam ring. The specific degradation products can vary depending on the conditions. The following diagram illustrates the general degradation pathways of cephaloridine under acidic, basic, and neutral conditions.

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, methanol, ethanol)

-

Glass vials with screw caps

-

Shaking incubator or water bath with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or equivalent)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound powder to a glass vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaking incubator set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantify the concentration of cephaloridine in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) and monitoring the formation of degradation products. The following is a general method that can be optimized and validated for the analysis of this compound and its degradation products.

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound in the presence of its degradation products.

Chromatographic Conditions (Example):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: A mixture of a suitable buffer (e.g., ammonium acetate buffer, pH 5.6) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. A common starting point could be a ratio of 95:5 (v/v) buffer to acetonitrile[7][8].

-

Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound in solution. The data and protocols presented are intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this important antibiotic. Further specific studies are recommended to establish a complete and robust understanding of its behavior in various formulations and under different storage conditions.

References

- 1. Cephaloridine CAS#: 50-59-9 [m.chemicalbook.com]

- 2. Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cephaloridine | C19H17N3O4S2 | CID 5773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sysrevpharm.org [sysrevpharm.org]

- 8. medchemexpress.com [medchemexpress.com]

The Rise and Fall of a First-Generation Workhorse: A Technical Guide to the History and Synthesis of Cephaloridine

Foreword: This document provides an in-depth technical overview of cephaloridine, a first-generation semisynthetic cephalosporin. Aimed at researchers, scientists, and drug development professionals, this guide details its historical context, chemical synthesis, mechanisms of action and toxicity, and key pharmacological data. It is intended to serve as a comprehensive resource, consolidating critical information on this historically significant antibiotic.

Historical Development

The story of cephaloridine begins with the discovery of the cephalosporin nucleus. In 1948, Giuseppe Brotzu first isolated the fungus Cephalosporium acremonium from a sewage outfall in Sardinia, noting its antibacterial properties.[1][2] Subsequent work by researchers including E.P. Abraham and G.G.F. Newton at Oxford University led to the isolation of Cephalosporin C, the parent compound for all cephalosporin antibiotics.[3] A major breakthrough was the hydrolysis of Cephalosporin C to yield 7-aminocephalosporanic acid (7-ACA), a nucleus that could be chemically modified to create a vast array of semisynthetic derivatives.[3][4]

This pioneering work set the stage for the introduction of the first commercially available cephalosporins. Cephalothin was introduced in 1962, and shortly thereafter, in 1964, cephaloridine (marketed as Ceporin by Glaxo) became available.[1][3][4][5][6] Cephaloridine quickly gained popularity. It was noted for being better tolerated upon intramuscular injection and for achieving higher, more sustained blood levels than cephalothin.[3]

As a first-generation cephalosporin, it demonstrated a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[7] It was used effectively to treat a variety of infections, including those of the urinary and lower respiratory tracts, and was particularly effective against pneumococcal pneumonia and infections caused by staphylococci and streptococci.[3] However, its use in humans began to decline by the 1970s for two primary reasons: the emergence of second-generation cephalosporins with improved characteristics, and growing concerns over its dose-related nephrotoxicity (kidney damage).[3][5] Today, cephaloridine is rarely, if at all, used in human medicine but may still find use in veterinary practices.[3][8]

Chemical Synthesis of Cephaloridine

Cephaloridine is a semisynthetic derivative of Cephalosporin C, notable for its chemical structure which includes a cephem core, a 2-thienylacetamido side chain at position 7, and a pyridinium ring at position 3.[3][9] This unique structure, which exists as a zwitterion at physiological pH, is key to its antibacterial activity and pharmacokinetic profile.[3]

The most common synthesis route involves the modification of cephalothin. The process is a deacetylation reaction where the acetoxy group at position 3 of the cephalothin molecule is replaced by a pyridine group.[3]

General Synthesis Protocol

A plausible experimental protocol for this synthesis, based on literature descriptions, is as follows:

-

Reaction Setup: A mixture of cephalothin, potassium thiocyanate, pyridine, and phosphoric acid is prepared in an aqueous solution.[3]

-

Heating: The reaction mixture is heated under reflux for several hours to facilitate the nucleophilic substitution of the acetyl group with pyridine.

-

Precipitation: After heating, the mixture is cooled. The pH is carefully adjusted with a mineral acid (e.g., HCl) after dilution with water. This causes the cephaloridine thiocyanate salt to precipitate out of the solution.[3]

-

Purification and Conversion: The precipitated salt is collected and purified. It can then be converted to the final zwitterionic cephaloridine form through further pH adjustment or by using an ion-exchange resin to remove the thiocyanate counter-ion.[3]

Mechanism of Action

Like other β-lactam antibiotics, cephaloridine is bactericidal. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[8][9]

-

Target Binding: Cephaloridine binds to and inactivates penicillin-binding proteins (PBPs).[9]

-

Inhibition of Transpeptidation: PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inactivating PBPs, cephaloridine prevents the cross-linking of peptidoglycan chains.[9]

-

Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure. This ultimately results in bacterial cell lysis and death.[9]

Pharmacokinetics and Antibacterial Spectrum

Cephaloridine is poorly absorbed from the gastrointestinal tract and therefore must be administered parenterally, typically via intramuscular injection.[3]

Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for cephaloridine in subjects with normal renal function.

| Parameter | Value | Notes | Citation(s) |

| Route of Administration | Intramuscular (IM), Intravenous (IV) | Poorly absorbed orally. | [3] |

| Serum Half-life (t½) | 1.1 - 1.63 hours | In subjects with normal renal function. | [3] |

| Peak Plasma Concentration | ~15 µg/mL | Following a 0.5 g IM injection. | [9] |

| Peak Plasma Concentration | ~30 µg/mL | Following a 1.0 g IM injection. | [9] |

| Time to Peak Concentration | ~30 minutes | After IM injection. | [9] |

| Protein Binding | 10 - 31% | Lower than cephalothin. | [3][9] |

| Volume of Distribution | ~16 Liters | [3] | |

| Primary Route of Excretion | Renal | Excreted unchanged in the urine. | [3][9] |

| Renal Clearance | 125 - 194 mL/min | [3] |

Antibacterial Spectrum

Cephaloridine is a broad-spectrum antibiotic effective against many, but not all, Gram-positive and Gram-negative bacteria. It shows activity against penicillin-sensitive and some penicillin-resistant Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae, and various others.[5]

| Organism | MIC Range (µg/mL) |

| Staphylococcus aureus (penicillin-sensitive & resistant) | 0.05 - 1 |

| Streptococcus pyogenes | 0.05 - 1 |

| Streptococcus pneumoniae | 0.05 - 1 |

| Corynebacterium diphtheriae | 0.05 - 1 |

| Clostridium septicum | 0.05 - 1 |

Note: Data derived from MedchemExpress. MIC values can vary significantly between strains.

Adverse Effects: Nephrotoxicity

The primary reason for the decline in cephaloridine's clinical use is its potential for dose-related nephrotoxicity, causing acute tubular necrosis.[3][5]

Mechanism of Nephrotoxicity

The kidney damage is a result of the drug's transport and accumulation within the renal cortex.[3]

-

Active Transport: Cephaloridine is actively transported into the proximal tubular cells of the kidney via the organic anion transport system.

-

Inhibited Efflux: Unlike other cephalosporins, cephaloridine's zwitterionic nature, particularly its cationic pyridinium ring, inhibits its transport out of the cell across the luminal membrane.[3]

-

Intracellular Accumulation: This imbalance of transport leads to a high intracellular concentration of cephaloridine within these kidney cells.[3]

-

Oxidative Stress: The high concentration of the drug is believed to induce oxidative stress, leading to lipid peroxidation and damage to cell membranes and mitochondria.[3] This ultimately results in cell death (necrosis) in the proximal tubules.

Dose-Related Toxicity Data (Animal Models)

The following table presents data from studies in animal models demonstrating the dose-dependent nature of cephaloridine's nephrotoxicity.

| Animal Model | Dose | Outcome | Citation(s) |

| Rabbit | 50 & 100 mg/kg (i.m.) | Did not appear to cause renal injury. | |

| Rabbit | 200 & 500 mg/kg (i.m.) | Marked alteration in renal function and necrosis of proximal tubules. | |

| Rat | 250 mg/kg/day for 28 days | 2 of 40 rats developed tubular injury. | |

| Rat | 2,200 mg/kg/day for 5 days | All rats developed massive tubular necrosis. | |

| Mouse (C57BL female) | 6,000 mg/kg (s.c.) | Significant nephrotoxicity; BUN elevated 10-fold. |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following are representative methodologies for key studies involving cephaloridine.

Protocol: Assessment of Pharmacokinetics in Humans

This protocol is based on methodologies described in pharmacokinetic studies.

-

Subject Recruitment: Recruit healthy adult volunteers with normal renal function (creatinine clearance > 80 mL/min). Ensure informed consent is obtained.

-

Drug Administration: Administer a single 1.0-gram dose of cephaloridine via intramuscular injection.

-

Sample Collection:

-

Collect venous blood samples at baseline (pre-dose) and at 0.5, 1, 1.5, 2, 4, 6, and 8 hours post-administration.

-

Collect total urine output in intervals of 0-2, 2-4, and 4-8 hours.

-

-

Sample Processing:

-

Allow blood to clot, then centrifuge to separate serum.

-

Measure the volume of each urine collection interval and retain an aliquot.

-

Store all serum and urine samples at -20°C or lower until analysis.

-

-

Analysis:

-

Determine the concentration of cephaloridine in serum and urine samples using a validated microbiological assay (e.g., agar disc diffusion with Bacillus subtilis as the test organism) or a high-performance liquid chromatography (HPLC) method.

-

-

Data Calculation: Use the serum concentration-time data to calculate key pharmacokinetic parameters, including elimination half-life (t½), peak concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC). Calculate renal clearance from urine concentration and volume data.

Protocol: Animal Model of Nephrotoxicity

This protocol is a composite based on described animal studies to evaluate drug-induced kidney injury.

-

Animal Model: Use male New Zealand white rabbits or female C57BL mice, as these models have shown susceptibility.

-

Grouping: Divide animals into groups (n=6-8 per group): a control group receiving saline vehicle and treatment groups receiving different doses of cephaloridine (e.g., 50, 100, 200, 500 mg/kg).

-

Drug Administration: Administer cephaloridine or vehicle via a single intramuscular (rabbits) or subcutaneous (mice) injection.

-

Monitoring and Sample Collection:

-

Observe animals for clinical signs of toxicity.

-

At 48 hours post-injection, collect blood samples for measurement of blood urea nitrogen (BUN) and serum creatinine.

-

-

Necropsy and Histopathology:

-

Humanely euthanize the animals at the end of the study period.

-

Perform a necropsy and collect the kidneys.

-

Fix one kidney in 10% neutral buffered formalin for histopathological analysis. Process the tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

-

Examine slides under a light microscope for evidence of tubular necrosis, particularly in the proximal tubules.

-

-

Data Analysis: Compare BUN and creatinine levels between control and treated groups using appropriate statistical tests (e.g., ANOVA). Correlate biochemical findings with histopathological observations.

References

- 1. idexx.com [idexx.com]

- 2. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 3. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 4. Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of subminimal inhibitory concentrations of antibiotics in experimental infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. Cephaloridine: antimicrobial activity and pharmacologic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of First-Generation Cephalosporins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

First-generation cephalosporins remain a cornerstone in the antimicrobial armamentarium, valued for their efficacy, safety profile, and targeted spectrum of activity. This technical guide provides an in-depth analysis of the antibacterial spectrum of these agents, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial stewardship.

First-generation cephalosporins, including key agents such as cefazolin, cephalexin, and cefadroxil, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] They are primarily active against Gram-positive cocci, such as Staphylococcus and Streptococcus species, with a more limited but clinically relevant spectrum against certain Gram-negative bacilli.[2][3]

Mechanism of Action

Cephalosporins belong to the β-lactam class of antibiotics. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to the active site of PBPs, cephalosporins block the transpeptidation step in peptidoglycan synthesis, leading to a weakened cell wall and ultimately, cell lysis.

Figure 1: Mechanism of action of first-generation cephalosporins.

Antibacterial Spectrum: Quantitative Analysis

The in vitro activity of first-generation cephalosporins is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are critical metrics for evaluating the potency of an antimicrobial agent.

Gram-Positive Bacteria

First-generation cephalosporins demonstrate excellent activity against many Gram-positive organisms.

| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | Cefadroxil | 2 | 4 |

| Cephalexin | 2 | 4 | |

| Cefazolin | 0.5 | 0.5 |

Table 1: In vitro activity of first-generation cephalosporins against Methicillin-Susceptible Staphylococcus aureus (MSSA).[4][5][6]

Gram-Negative Bacteria

The activity of first-generation cephalosporins against Gram-negative bacteria is more limited but includes several clinically important species.

| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | Cefadroxil | 8 | 64 |

| Cephalexin | 16 | 64 | |

| Klebsiella pneumoniae | Cefadroxil | 16 | 16 |

| Cephalexin | 8 | 16 | |

| Proteus mirabilis | Cefadroxil | N/A | N/A |

| Cephalexin | N/A | N/A |

Experimental Protocols for Susceptibility Testing

Standardized methods for determining antimicrobial susceptibility are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests.

Broth Microdilution Method (CLSI M07)

This method determines the MIC of an antimicrobial agent in a liquid medium.

Figure 2: Workflow for the broth microdilution susceptibility test.

Detailed Methodology:

-

Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of the first-generation cephalosporin is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) directly in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate, containing the antimicrobial dilutions and a growth control well (broth only), is inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated plate is incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.

-

Result Interpretation: Following incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Kirby-Bauer Disk Diffusion Method (CLSI M02)

This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

Figure 3: Workflow for the Kirby-Bauer disk diffusion test.

Detailed Methodology:

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and the excess fluid is removed. The entire surface of a Mueller-Hinton agar plate is then evenly streaked in three directions to ensure confluent growth.

-

Application of Antimicrobial Disks: Paper disks impregnated with a standardized concentration of a first-generation cephalosporin are dispensed onto the surface of the inoculated agar plate.

-

Incubation: The plate is incubated in an inverted position at 35°C ± 2°C for 16 to 18 hours.

-

Measurement and Interpretation: After incubation, the diameters of the zones of complete growth inhibition around each disk are measured to the nearest millimeter. These zone diameters are then interpreted as "Susceptible," "Intermediate," or "Resistant" according to the interpretive criteria provided by the CLSI.

Logical Relationships in Antibacterial Spectrum

The antibacterial spectrum of first-generation cephalosporins can be visualized as a balance between strong Gram-positive activity and limited, yet specific, Gram-negative coverage.

Figure 4: Antibacterial spectrum of first-generation cephalosporins.

Conclusion

First-generation cephalosporins are potent antimicrobial agents with a well-defined spectrum of activity, primarily targeting Gram-positive cocci and a select group of Gram-negative bacilli. The quantitative data and standardized methodologies presented in this guide provide a robust framework for understanding and evaluating the efficacy of these important drugs. For professionals in drug development and clinical research, a thorough comprehension of the antibacterial spectrum of first-generation cephalosporins is essential for their appropriate application and for the development of future antimicrobial strategies.

References

- 1. globalrph.com [globalrph.com]

- 2. droracle.ai [droracle.ai]

- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cefadroxil Comparable to Cephalexin: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Cefadroxil Comparable to Cephalexin: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Cephaloridine Hydrate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaloridine is a first-generation, semi-synthetic cephalosporin antibiotic derived from Cephalosporin C. As a beta-lactam antibiotic, its mechanism of action is analogous to that of penicillin, involving the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth overview of Cephaloridine Hydrate, focusing on its chemical properties, mechanism of action, pharmacokinetics, and significant toxicological considerations. Particular emphasis is placed on experimental protocols for its study and a detailed examination of its associated nephrotoxicity.

Chemical and Physical Properties

Cephaloridine is unique among cephalosporins as it exists as a zwitterion. The hydrate form enhances its water solubility and stability.

| Property | Value | Reference |

| CAS Number (Hydrate) | 102039-86-1 | |

| CAS Number (Anhydrous) | 50-59-9 | |

| Molecular Formula (Anhydrous) | C₁₉H₁₇N₃O₄S₂ | |

| Molecular Formula (Monohydrate) | C₁₉H₁₉N₃O₅S₂ | |

| Molecular Weight (Anhydrous) | 415.49 g/mol | |

| Molecular Weight (Hydrate) | 433.50 g/mol |

Mechanism of Action: Antibacterial Activity

Cephaloridine exerts its bactericidal effect by targeting penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These enzymes are crucial for the terminal stages of peptidoglycan synthesis, which provides structural integrity to the cell wall. By binding to and inactivating PBPs, cephaloridine disrupts the cross-linkage of peptidoglycan chains. This interference leads to a weakening of the bacterial cell wall, ultimately resulting in cell lysis and death.

Antibacterial Spectrum

Cephaloridine demonstrates broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.

| Organism | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus (penicillin-sensitive) | 0.05 - 1 | [1] |

| Staphylococcus aureus (penicillin-resistant) | 0.05 - 1 | [1] |

| Streptococcus pyogenes | 0.05 - 1 | [1] |

| Streptococcus pneumoniae | 0.05 - 1 | [1] |

| Corynebacterium diphtheriae | 0.05 - 1 | [1] |

| Clostridium septicum | 0.05 - 1 | [1] |

Pharmacokinetics

Cephaloridine is poorly absorbed from the gastrointestinal tract and is therefore administered parenterally.

| Parameter | Value | Reference |

| Protein Binding | ~31% | [2] |

| Serum Half-life | 1.1 - 1.5 hours | [3] |

| Volume of Distribution | 16 Liters | [3] |

| Excretion | Primarily excreted unchanged in the urine. | [3] |

| Renal Clearance | 125 - 194 ml/min | [3][4] |

| Plasma Clearance | 167 ml/min/1.73m² | [3] |

Toxicology: Nephrotoxicity

A significant dose-dependent adverse effect of cephaloridine is nephrotoxicity, specifically acute proximal tubular necrosis.

Mechanism of Nephrotoxicity

The nephrotoxicity of cephaloridine is linked to its active transport into the proximal tubular cells of the kidney via the organic anion transport (OAT) system. Due to its zwitterionic nature, its efflux across the luminal membrane is restricted, leading to high intracellular accumulation. This accumulation is a critical factor in the development of renal damage. The subsequent toxicity is mediated through oxidative stress, characterized by the depletion of reduced glutathione, an increase in oxidized glutathione, and the induction of lipid peroxidation in the renal cortical tissue. There is also evidence suggesting that reactive metabolites may be formed by cytochrome P-450 enzymes, contributing to the cellular damage.

Experimental Protocols

Induction of Nephrotoxicity in a Rat Model

This protocol outlines a general procedure for studying cephaloridine-induced nephrotoxicity in rats.

Workflow:

Methodology:

-

Animal Model: Male Fischer 344 rats are commonly used.

-

Dosage: Cephaloridine is administered at varying doses (e.g., 150, 300, and 600 mg/kg) via intravenous or intramuscular injection to establish a dose-response relationship. A control group receives a vehicle-only injection.

-

Sample Collection: Urine and blood samples are collected at specified time points (e.g., 24 and 48 hours) post-administration.

-

Biochemical Analysis: Blood urea nitrogen (BUN) and serum creatinine levels are measured to assess renal function. Urine samples can be analyzed for markers of kidney injury, such as kidney injury molecule 1 (Kim-1).

-

Histopathology: At the end of the study period, animals are euthanized, and the kidneys are harvested. The tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination to identify and grade tubular necrosis.

-

Transcriptomic Analysis: For a more in-depth mechanistic understanding, microarray analysis of the renal cortex can be performed to identify differentially expressed genes related to oxidative stress, detoxification, and cell proliferation.[5][6]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

Methodology:

-

Preparation of Cephaloridine Stock Solution: A stock solution of cephaloridine is prepared in a suitable solvent and sterilized by filtration.

-

Serial Dilutions: A two-fold serial dilution of the cephaloridine stock solution is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A standardized bacterial suspension (e.g., equivalent to a 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no antibiotic) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of cephaloridine at which there is no visible growth (turbidity) of the microorganism.

Quantification of Cephaloridine in Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of cephaloridine in plasma samples.

Methodology:

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., another cephalosporin not present in the sample).

-

Precipitate plasma proteins by adding a precipitating agent (e.g., perchloric acid or acetonitrile).

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: An isocratic or gradient mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile/methanol).

-

Detection: UV detection at a wavelength appropriate for cephaloridine (e.g., 260 nm).

-

-

Quantification:

-

A calibration curve is generated using standard solutions of cephaloridine of known concentrations.

-

The concentration of cephaloridine in the plasma sample is determined by comparing its peak area (relative to the internal standard) to the calibration curve.

-

Conclusion

This compound remains a significant compound for research, particularly in the study of antibiotic-induced nephrotoxicity. Its well-characterized mechanisms of both antibacterial action and renal injury provide a valuable model for drug development and toxicological studies. The experimental protocols detailed in this guide offer standardized approaches for the continued investigation of this and other similar compounds. A thorough understanding of its chemical properties, pharmacokinetic profile, and toxicological pathways is essential for professionals in the fields of pharmacology and drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. [Nephrotoxicity of cefsulodin: experimental studies in animals (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cephaloridine-induced nephrotoxicity in the Fischer 344 rat: proton NMR spectroscopic studies of urine and plasma in relation to conventional clinical chemical and histopathological assessments of nephronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

In Vitro Activity of Cephaloridine Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaloridine is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens. This technical guide provides an in-depth analysis of the in vitro activity of Cephaloridine against a range of clinically relevant gram-positive bacteria. The information presented herein is intended to support research, scientific investigation, and drug development efforts in the field of antimicrobial chemotherapy. As an older antibiotic, much of the detailed susceptibility data for Cephaloridine dates from the 1960s and 1970s. While this guide compiles available quantitative and qualitative data, it is important to note that contemporary microbial susceptibility patterns may have evolved.

Data Presentation: Quantitative Susceptibility Data

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for Cephaloridine against key gram-positive bacteria. The data has been compiled from various historical studies. It is important to note that comprehensive MIC50 and MIC90 data, which are standard in modern antimicrobial surveillance, are not widely available for Cephaloridine in the reviewed literature.

| Gram-Positive Bacterium | Number of Strains Tested | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |

| Staphylococcus aureus | 330 | Not specified | Not specified | >90% suppressed at ≤3.13 | Data from a study evaluating 330 clinical isolates.[1] The relative potency of cephalosporins against S. aureus was found to be Cephaloridine > Cephalothin > Cefazolin > Cephalexin.[1] |

| Staphylococcus aureus (penicillin-resistant) | Not specified | Not specified | Not specified | Not specified | Cephaloridine has been used to treat infections caused by penicillin-resistant S. aureus.[2] |

| Streptococcus pyogenes | Not specified | Not specified | Not specified | Not specified | Cephaloridine is known to be effective against Streptococcus pyogenes.[2] |

| Streptococcus pneumoniae | Not specified | Not specified | Not specified | Not specified | Cephaloridine has been used in the treatment of pneumococcal pneumonia.[2] |

| Enterococcus faecalis | Not specified | Not specified | Not specified | Not specified | In a comparative study, Cephaloridine was found to be superior to cefoxitin against Streptococcus faecalis.[3] |

Experimental Protocols

The determination of in vitro activity of Cephaloridine against gram-positive bacteria is primarily achieved through standardized susceptibility testing methods. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

-

Cephaloridine Stock Solution: Prepare a stock solution of Cephaloridine powder of known potency in a suitable solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) to a high concentration (e.g., 1000 µg/mL). Sterilize the solution by filtration.

-

Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.

-

Bacterial Inoculum: Prepare a standardized inoculum of the test organism.

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select several morphologically similar colonies.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

-

Serial Dilutions: Perform serial two-fold dilutions of the Cephaloridine stock solution in CAMHB directly in the microtiter plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Inoculation: Inoculate each well (containing 100 µL of the diluted antibiotic) with 100 µL of the standardized bacterial suspension.

-

Controls:

-

Growth Control: A well containing CAMHB and the bacterial inoculum without any antibiotic.

-

Sterility Control: A well containing only CAMHB to check for contamination.

-

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Cephaloridine at which there is no visible growth (i.e., the well is clear).

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

1. Preparation of Materials:

-

Cephaloridine Stock Solution: Prepared as described for the broth microdilution method.

-

Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium.

-

Bacterial Inoculum: Prepared and standardized to a 0.5 McFarland standard as described previously.

2. Assay Procedure:

-

Preparation of Agar Plates:

-

Melt a sufficient quantity of MHA and cool it to 45-50°C in a water bath.

-

Add appropriate volumes of the Cephaloridine stock solution to aliquots of the molten agar to create a series of plates with two-fold dilutions of the antibiotic.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

A control plate with no antibiotic should also be prepared.

-

-

Inoculation: Spot-inoculate the surface of each agar plate with a standardized suspension of the test organisms (approximately 1-2 µL, containing about 10⁴ CFU per spot). A multi-point inoculator can be used to test multiple strains simultaneously.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

-

The MIC is the lowest concentration of Cephaloridine that completely inhibits the visible growth of the organism on the agar surface.

Mandatory Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cephaloridine, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is mediated through the covalent binding of the antibiotic to essential enzymes known as Penicillin-Binding Proteins (PBPs).

Caption: Cephaloridine's mechanism of action via PBP inhibition.

References

- 1. Evaluation of antibacterial activities of cephalosporin antibiotics: cefazolin, cephaloridine, cephalothin, and cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cephaloridine - Wikipedia [en.wikipedia.org]

- 3. Comparison of the in vitro activity of several cephalosporin antibiotics against gram-negative and gram-positive bacteria resistant to cephaloridine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Zwitterionic Properties of Cephaloridine at Physiological pH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephaloridine, a first-generation cephalosporin antibiotic, possesses a unique chemical structure that imparts zwitterionic properties at physiological pH. This technical guide provides an in-depth analysis of these properties, which are crucial for understanding its solubility, membrane transport, and overall pharmacokinetic and pharmacodynamic behavior. This document summarizes the key physicochemical data, outlines detailed experimental protocols for characterization, and provides visual representations of the underlying chemical principles and experimental workflows.

Introduction

Cephaloridine is a semi-synthetic beta-lactam antibiotic derived from Cephalosporin C.[1] Its structure is characterized by a dihydrothiazine ring, a beta-lactam ring, a 2-thienylacetamido side chain, and a pyridinium-1-ylmethyl group at position 3.[1] The presence of both a carboxylic acid group and a permanently positively charged quaternary ammonium group (the pyridinium ring) results in the molecule existing as a zwitterion, or inner salt, over a wide pH range, including the physiological pH of approximately 7.4.[2][3] Understanding the ionization state of cephaloridine is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties of Cephaloridine

The zwitterionic nature of cephaloridine is dictated by the pKa values of its ionizable functional groups. The primary acidic functional group is the carboxylic acid, while the pyridinium group remains permanently cationic. The amide group is generally considered non-ionizable under physiological conditions.

Quantitative Data Summary

The reported pKa values for cephaloridine show some variation in the literature. This is likely due to different experimental methods and conditions. The key values are summarized in the table below.

| Parameter | Reported Value(s) | Probable Functional Group Assignment | Reference(s) |

| pKa (Acidic) | 3.06, 3.2 | Carboxylic Acid (-COOH) | [2],[4][5] |

| pKa (Basic) | -0.017 | Pyridinium (permanently charged) | [2] |

| Physiological Charge (pH 7.4) | 0 (Net Charge) | Zwitterion | [2] |

Note: The strongly acidic pKa value is attributed to the carboxylic acid group. The negative pKa value for the "strongest basic" group indicates that the pyridinium ring is a very weak base and exists in its permanently cationic form at all relevant pH values.

Ionization States of Cephaloridine

The overall charge of the cephaloridine molecule is dependent on the pH of its environment. The equilibrium between its different ionic species is critical for its biological activity and transport.

Caption: Ionization states of Cephaloridine at different pH ranges.

At a pH below its acidic pKa, the carboxylic acid group is protonated, and the molecule carries a net positive charge. As the pH increases above the acidic pKa, the carboxylic acid group deprotonates to form a carboxylate anion. Since the pyridinium group is permanently cationic, the molecule becomes a zwitterion with a net neutral charge. This zwitterionic form is the predominant species at physiological pH. At very high pH values, other functional groups might deprotonate, leading to a net negative charge.

Experimental Protocols for pKa Determination

The determination of the pKa values of a zwitterionic compound like cephaloridine requires precise methodologies. A combination of potentiometric titration and UV/Vis spectrophotometry is a robust approach to characterizing the microionization constants.

General Workflow for pKa Determination

The following diagram outlines a general workflow for the experimental determination of the pKa values of cephaloridine.

References

- 1. Ionization constants of cephalosporin zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectrophotometric determination of certain cephalosporins with ninhydrin - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. Cephaloridine | C19H17N3O4S2 | CID 5773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

The Core Biochemical Basis of Cephaloridine Nephrotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical mechanisms underlying cephaloridine-induced nephrotoxicity. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular pathways of this well-documented adverse drug reaction. This guide delves into the critical roles of renal transporters, mitochondrial dysfunction, and oxidative stress, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the topic.

Executive Summary

Cephaloridine, a first-generation cephalosporin antibiotic, is known to cause acute proximal tubular necrosis.[1][2] Its nephrotoxicity is a classic example of drug-induced kidney injury, making it a valuable model for studying such mechanisms. The primary events leading to cephaloridine-induced renal damage are initiated by its active transport into the proximal tubule cells, leading to intracellular accumulation to toxic concentrations.[1][3] This accumulation triggers a cascade of detrimental events, including mitochondrial damage, inhibition of cellular respiration, generation of reactive oxygen species (ROS), and subsequent lipid peroxidation of cellular membranes. This guide will explore these key biochemical events in detail, providing the foundational knowledge necessary for developing safer pharmaceuticals and effective therapeutic interventions.

The Crucial Role of Organic Anion Transporters (OATs)

The journey of cephaloridine into renal proximal tubule cells is the first and most critical step in its nephrotoxic pathway. This process is mediated by specific transporters located on the basolateral membrane of these cells.

Active Uptake by OAT1 and OAT3

Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3) are the primary transporters responsible for the uptake of cephaloridine from the blood into the proximal tubule cells.[1][4] This active transport process leads to significantly higher intracellular concentrations of the drug compared to the blood, a key factor in its selective toxicity to the kidney.[3] The interaction of cephaloridine with these transporters is a competitive inhibition process.

Limited Efflux and Intracellular Accumulation

While OAT1 and OAT3 facilitate the entry of cephaloridine, its efflux back into the tubular lumen is restricted.[1] The apical organic anion transporter, OAT4, has a much lower affinity for cephaloridine, which may limit its excretion from the cell.[1][5] This imbalance between efficient uptake and poor efflux results in the pronounced intracellular accumulation of cephaloridine, setting the stage for subsequent cellular damage.

Quantitative Insights into OAT Inhibition

The affinity of cephaloridine for human organic anion transporters has been quantified, providing valuable data for understanding its transport kinetics. The inhibition constants (Ki) represent the concentration of cephaloridine required to produce 50% of the maximal inhibition of the transporter.

| Transporter | Substrate | Ki of Cephaloridine (μM) |

| hOAT1 | p-aminohippuric acid (PAH) | 480 |

| hOAT3 | Estrone sulfate | 1140 |

| hOAT4 | Estrone sulfate | >10000 |

Data sourced from Takeda et al. (2002). Note: These values indicate a significantly higher affinity of cephaloridine for hOAT1 and hOAT3 compared to hOAT4, supporting the mechanism of intracellular accumulation.

Mitochondrial Dysfunction: The Powerhouse Under Attack

Once concentrated within the proximal tubule cells, cephaloridine exerts a profound and detrimental effect on mitochondria, the primary sites of cellular energy production.

Inhibition of Mitochondrial Respiration

A key toxic effect of cephaloridine is the inhibition of mitochondrial respiration.[6][7] This has been observed both in vivo in animals treated with the drug and in vitro with isolated renal cortical mitochondria.[6] The inhibition is most pronounced for ADP-dependent respiration when succinate is used as the substrate, suggesting a specific impact on Complex II of the electron transport chain.[6][7] Some evidence suggests that β-lactam antibiotics like cephaloridine may acylate mitochondrial substrate transporters, leading to irreversible inhibition.[8]

Impairment of Cytochrome c Oxidase (Complex IV)

Cephaloridine has been shown to directly inhibit the activity of cytochrome c oxidase (Complex IV) in the mitochondria of renal epithelial cells.[9][10] This inhibition is dose-dependent and leads to a significant decrease in intracellular ATP content, further crippling the cell's energy metabolism.[10] This effect appears to be a primary action of the drug, preceding the onset of lipid peroxidation.[10]

Translocation of PKCδ and Enhanced ROS Production

The activation and translocation of Protein Kinase C delta (PKCδ) into the mitochondria is another critical event in cephaloridine nephrotoxicity.[11][12] This translocation enhances the generation of free radicals within the mitochondria, likely through the mitochondrial respiratory chain.[11][13] This increased production of reactive oxygen species is a central driver of the oxidative stress observed in cephaloridine-induced kidney injury.

Oxidative Stress and Lipid Peroxidation: The Final Insult

The mitochondrial dysfunction induced by cephaloridine leads to a state of severe oxidative stress within the renal cells, culminating in damage to cellular membranes through lipid peroxidation.

Depletion of Glutathione (GSH)

Cephaloridine treatment leads to a significant depletion of reduced glutathione (GSH), a key intracellular antioxidant.[1][7] This is accompanied by an increase in the levels of oxidized glutathione (GSSG), indicating a shift in the cellular redox balance towards an oxidative state.[7]

Generation of Reactive Oxygen Species (ROS)

The impaired mitochondrial electron transport chain becomes a major source of reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide.[14][15][16] The reduction of cephaloridine by renal microsomes can also contribute to the generation of these damaging free radicals.[14]

Lipid Peroxidation and Membrane Damage

The excess ROS generated attacks the polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation.[15][17][18] This process leads to the formation of cytotoxic products like malondialdehyde (MDA) and conjugated dienes, which disrupt membrane integrity and contribute to cell death.[7] The increase in lipid peroxidation is a time- and concentration-dependent effect of cephaloridine.[17]

Signaling Pathways and Experimental Workflows

To visually represent the complex interplay of these biochemical events and the experimental approaches used to study them, the following diagrams are provided in the DOT language for Graphviz.

Caption: Signaling pathway of cephaloridine nephrotoxicity.

Caption: Experimental workflow for studying cephaloridine nephrotoxicity.

Detailed Experimental Protocols